4-Chloro-7-methoxy-1-indanone 4-Chloro-7-methoxy-1-indanone
Brand Name: Vulcanchem
CAS No.: 99183-99-0
VCID: VC2243441
InChI: InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
SMILES: COC1=C2C(=C(C=C1)Cl)CCC2=O
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

4-Chloro-7-methoxy-1-indanone

CAS No.: 99183-99-0

Cat. No.: VC2243441

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxy-1-indanone - 99183-99-0

Specification

CAS No. 99183-99-0
Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name 4-chloro-7-methoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Standard InChI Key JWNMIALISJFLDO-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)Cl)CCC2=O
Canonical SMILES COC1=C2C(=C(C=C1)Cl)CCC2=O

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

4-Chloro-7-methoxy-1-indanone is a halogenated methoxy derivative of the indanone scaffold with the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol . It is cataloged under the Chemical Abstracts Service (CAS) registry number 99183-99-0 . The compound belongs to the broader class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone.

Structural Features

The basic structure of 4-chloro-7-methoxy-1-indanone consists of a benzene ring fused with a five-membered cyclopentanone ring, forming the indanone scaffold. The compound features a chlorine substituent at position 4 and a methoxy group at position 7. This specific substitution pattern distinguishes it from other indanone derivatives and contributes to its unique chemical and biological properties. The carbonyl functionality in the five-membered ring serves as a key reactive site for various chemical transformations.

Comparative Structural Analysis

When compared to similar compounds, 4-chloro-7-methoxy-1-indanone shares structural similarities with several related indanone derivatives. For instance, 7-chloro-4-methoxy-indan-1-one (CID 12349034) has the same molecular weight of 196.63 g/mol but with inverted positions of the chloro and methoxy substituents . Similarly, 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one maintains the same substitution pattern but replaces the chlorine with bromine. These structural variations, while subtle, can significantly impact the compound's reactivity, biological activity, and potential applications.

Synthetic Approaches and Methodologies

Established Synthetic Routes

Several synthetic methods have been developed for the preparation of 4-chloro-7-methoxy-1-indanone. One documented approach involves a regioselective reaction utilizing dichloro(pentamethylcyclopentadienyl)rhodium (III) dimer as a catalyst in the presence of sodium acetate . This reaction is conducted under inert atmosphere using Schlenk techniques at 160°C for 12 hours, yielding the target compound with approximately 58% efficiency . The regioselectivity of this method is particularly valuable for obtaining the desired substitution pattern.

Alternative Synthetic Strategies

Based on general approaches to 1-indanones described in literature, alternative synthetic pathways may be applicable to 4-chloro-7-methoxy-1-indanone. These include Friedel-Crafts acylation of appropriately substituted indanes, intramolecular cyclization of phenylacetic acid derivatives, and transition metal-catalyzed carbonylative cyclization reactions . The choice of synthetic method typically depends on the availability of starting materials, desired scale, and specific requirements for regio- and stereoselectivity.

Starting Materials and Intermediates

The synthesis of 4-chloro-7-methoxy-1-indanone often employs starting materials such as formaldehyde (CAS: 50-00-0), dimethyl malonate (CAS: 108-59-8), and other precursors . The synthetic pathway may involve the formation of important intermediates that undergo subsequent transformations to yield the target compound. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity of the final product.

Chemical Reactivity and Reaction Profiles

Characteristic Reactions

4-Chloro-7-methoxy-1-indanone undergoes various chemical transformations characteristic of the indanone scaffold. The compound can participate in oxidation reactions, where the ketone functionality can be converted to corresponding carboxylic acids or undergo further oxidative transformations. Reduction reactions, employing reagents such as sodium borohydride or lithium aluminum hydride, can convert the ketone group to an alcohol. Additionally, the chloro substituent serves as a reactive site for nucleophilic substitution reactions with various nucleophiles including amines and thiols.

Substituent Effects on Reactivity

The presence of chloro and methoxy substituents significantly influences the reactivity patterns of 4-chloro-7-methoxy-1-indanone. The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophilic addition. Conversely, the electron-donating methoxy group affects the electronic distribution in the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. This unique electronic configuration contributes to the compound's distinctive reactivity profile compared to unsubstituted indanone.

Application in Organic Synthesis

As a versatile building block, 4-chloro-7-methoxy-1-indanone finds application in the synthesis of more complex organic molecules. The compound's functional groups provide multiple reactive sites for structural elaboration, making it valuable in the preparation of pharmaceutically relevant compounds and other complex organic structures. The presence of the ketone functionality allows for various condensation reactions, while the chloro substituent enables cross-coupling reactions under appropriate conditions.

Physicochemical Properties and Structural Analysis

Physical Properties

The physicochemical profile of 4-chloro-7-methoxy-1-indanone can be inferred from related compounds. Based on structural similarities with other halogenated methoxy-indanones, it is expected to be a crystalline solid with moderate solubility in organic solvents such as dichloromethane, chloroform, and acetone, but limited solubility in water. The compound likely exhibits characteristic spectroscopic properties, including specific UV absorption patterns and distinctive NMR signals corresponding to its structural elements.

Computational Analysis

Computational studies on indanone derivatives suggest that 4-chloro-7-methoxy-1-indanone would have properties comparable to similar compounds. For instance, 7-chloro-4-methoxy-indan-1-one (its positional isomer) has a computed XLogP3-AA value of 2.3, indicating moderate lipophilicity . It contains no hydrogen bond donors but features two hydrogen bond acceptors, and possesses one rotatable bond . These properties influence the compound's membrane permeability and potential for biological activity.

Comparative Property Analysis

Table 1 presents a comparative analysis of physicochemical properties between 4-chloro-7-methoxy-1-indanone and structurally related compounds:

CompoundMolecular Weight (g/mol)XLogP3-AAH-Bond DonorsH-Bond AcceptorsRotatable Bonds
4-Chloro-7-methoxy-1-indanone196.63~2.3*0*2*1*
7-Chloro-4-methoxy-indan-1-one196.632.3021
4-Methoxy-1-indanone162.19~1.8*0*2*1*
7-Methoxy-1-indanone162.19~1.8*0*2*1*

*Values estimated based on structural analogues

Research Applications and Future Directions

Role in Synthetic Chemistry

4-Chloro-7-methoxy-1-indanone serves as an important intermediate in organic synthesis. Its functional groups provide multiple reactive sites for further transformations, making it valuable in the preparation of more complex molecules. The compound's utility extends to studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in medicinal chemistry. The halogenated position also offers opportunities for transition metal-catalyzed cross-coupling reactions, expanding its synthetic versatility.

Future Research Opportunities

There remain several unexplored aspects of 4-chloro-7-methoxy-1-indanone that present opportunities for future research. These include comprehensive evaluations of its biological activities, detailed structure-activity relationship studies, optimization of synthetic methodologies, and exploration of its potential as a building block for complex molecular architectures. Additionally, computational studies could provide insights into its molecular interactions with biological targets, guiding rational design of derivatives with enhanced properties for specific applications.

Table 2: Potential Research Applications of 4-Chloro-7-Methoxy-1-Indanone

Research AreaPotential ApplicationsKey Considerations
Medicinal ChemistryDevelopment of enzyme inhibitors, neurological agentsStructure-activity relationships, target selectivity
Synthetic MethodologyBuilding block for complex molecules, study of regioselective reactionsReaction optimization, scalability, green chemistry approaches
Biochemical ResearchProbe for enzyme studies, tool for metabolic investigationsSpecificity, stability in biological systems
Materials SciencePrecursor for functional materials, photosensitive compoundsPhysical properties, structural modifications for desired characteristics

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of 4-chloro-7-methoxy-1-indanone typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments, with characteristic signals for aromatic protons, methoxy protons, and methylene protons in the five-membered ring. Infrared (IR) spectroscopy reveals the presence of the carbonyl group, typically appearing around 1700-1715 cm⁻¹. Mass spectrometry confirms the molecular weight and fragmentation pattern, aiding in structural verification.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the purification and analysis of 4-chloro-7-methoxy-1-indanone. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for monitoring reaction progress, assessing purity, and separating the compound from reaction mixtures. The specific retention behavior of the compound under various chromatographic conditions provides valuable information for its identification and quality assessment in research and synthetic applications.

Crystal Structure and Molecular Geometry

X-ray crystallography, when available, offers definitive information about the three-dimensional structure of 4-chloro-7-methoxy-1-indanone. The spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice provide insights into the compound's molecular geometry and packing behavior. This information is valuable for understanding structure-property relationships and for computational studies aimed at predicting the compound's behavior in various environments.

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